1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one is a complex organic compound with a unique structure that includes a cyclopropylidene group attached to a piperidine ring, which is further connected to a phenylbutanone moiety
Preparation Methods
The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclopropylidene group, followed by the construction of the piperidine ring and its subsequent attachment to the phenylbutanone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s chemical behavior. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one stands out due to its unique cyclopropylidene-piperidine structure Similar compounds may include derivatives with variations in the cyclopropylidene or piperidine groups, leading to differences in their chemical and biological properties
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-17(16-6-4-3-5-7-16)18(20)19-12-10-15(11-13-19)14-8-9-14/h3-7,17H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALJUAPHOEPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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